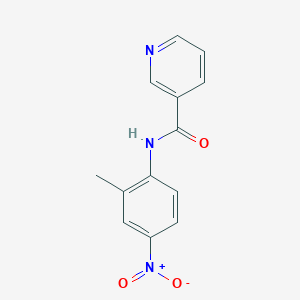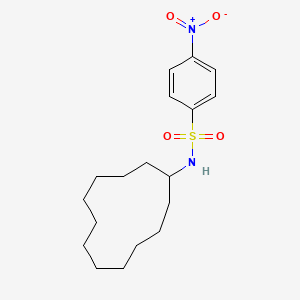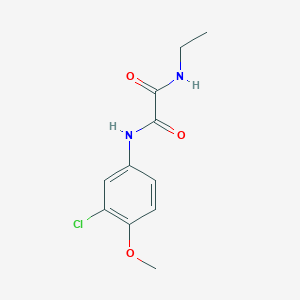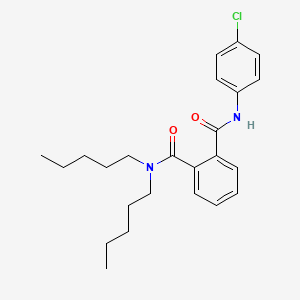![molecular formula C21H17NO2 B5037660 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5037660.png)
1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one, also known as BHPP, is a synthetic organic compound that has gained attention in scientific research due to its potential applications in the field of medicine. BHPP is a chalcone derivative, which is a class of compounds known for their diverse biological activities.
Aplicaciones Científicas De Investigación
1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one has been studied for its potential applications in the field of medicine. It has been shown to possess antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Mecanismo De Acción
The mechanism of action of 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one is not fully understood. However, it has been suggested that 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one has also been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one in lab experiments is its low toxicity. 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one has been found to have a high safety profile, even at high doses. Another advantage is its stability, which allows for long-term storage without degradation. However, one of the limitations of using 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
For the study of 1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one include investigating its potential applications in the treatment of neurodegenerative diseases and studying its effects on the immune system.
Métodos De Síntesis
1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one can be synthesized by the Claisen-Schmidt condensation reaction between 4-biphenylcarboxaldehyde and 4-hydroxyacetophenone in the presence of a base catalyst. The reaction mixture is heated under reflux conditions, and the product is obtained after purification using column chromatography or recrystallization.
Propiedades
IUPAC Name |
(E)-3-(4-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-20-12-10-19(11-13-20)22-15-14-21(24)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-15,22-23H/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDNFZARISELLQ-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CNC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B5037577.png)
![N-[3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propyl]acetamide](/img/structure/B5037585.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5037595.png)
![3-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-methylbenzoate](/img/structure/B5037616.png)

![6-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-1-yl}-N'-(methoxymethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5037625.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5037650.png)

![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5037669.png)
![5,7-diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine perchlorate](/img/structure/B5037671.png)

